3,4-DIMETHOXYBENZALDEHYDE 1-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]HYDRAZONE
Overview
Description
3,4-DIMETHOXYBENZALDEHYDE 1-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 3,4-dimethoxybenzaldehyde and a thiazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXYBENZALDEHYDE 1-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves a multi-step process:
Synthesis of 3,4-Dimethoxybenzaldehyde: This can be achieved through the methylation of protocatechualdehyde using dimethyl sulfate in the presence of a base.
Synthesis of the Thiazole Derivative: The thiazole ring can be synthesized by reacting 4-fluorobenzaldehyde with thiourea and trifluoroacetic acid.
Formation of the Hydrazone: The final step involves the condensation of 3,4-dimethoxybenzaldehyde with the thiazole derivative in the presence of hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy groups in 3,4-dimethoxybenzaldehyde can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 4-Aminophenyl thiazole derivative.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXYBENZALDEHYDE 1-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The presence of the fluorophenyl and trifluoromethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A simpler aldehyde with similar functional groups.
4-Fluorobenzaldehyde: Contains the fluorophenyl group but lacks the thiazole ring.
Thiazole Derivatives: Various thiazole compounds with different substituents.
Uniqueness
The uniqueness of 3,4-DIMETHOXYBENZALDEHYDE 1-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]HYDRAZONE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O2S/c1-27-14-8-3-11(9-15(14)28-2)10-24-26-18-25-17(19(21,22)23)16(29-18)12-4-6-13(20)7-5-12/h3-10H,1-2H3,(H,25,26)/b24-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYRJYOMLKEXSL-YSURURNPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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